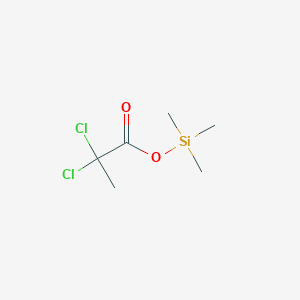

Trimethylsilyl 2,2-dichloropropanoate

CAS No.: 72406-98-5

Cat. No.: VC19383418

Molecular Formula: C6H12Cl2O2Si

Molecular Weight: 215.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72406-98-5 |

|---|---|

| Molecular Formula | C6H12Cl2O2Si |

| Molecular Weight | 215.15 g/mol |

| IUPAC Name | trimethylsilyl 2,2-dichloropropanoate |

| Standard InChI | InChI=1S/C6H12Cl2O2Si/c1-6(7,8)5(9)10-11(2,3)4/h1-4H3 |

| Standard InChI Key | LHZLIDMTOFTZLO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)O[Si](C)(C)C)(Cl)Cl |

Introduction

Molecular Structure and Physical Properties

The compound features a trimethylsilyl (TMS) group bonded to the oxygen of 2,2-dichloropropanoic acid. Key structural and physical properties are summarized below:

Structural Insights:

-

The TMS group enhances volatility and stabilizes intermediates during reactions .

-

The dichlorinated α-carbon increases electrophilicity, facilitating nucleophilic attacks .

Synthesis and Reaction Mechanisms

Preparation from 2,2-Dichloropropionic Acid

Trimethylsilyl 2,2-dichloropropanoate is synthesized via silylation of dalapon:

-

Reactants: 2,2-Dichloropropionic acid, trimethylsilyl chloride (TMSCl).

-

Conditions: Reflux in anhydrous toluene with a ruthenium catalyst (e.g., RuCl₂(PPh₃)₃) .

-

Procedure:

Reaction:

Key Reaction: Ru-Catalyzed Addition to Olefins

The compound is pivotal in synthesizing γ-lactones (e.g., α-hydroxy-γ-alkyl-γ-butyrolactones) :

-

Substrates: Olefins (e.g., 1-octene).

-

Catalyst: RuCl₂(PPh₃)₃.

-

Outcome: High yields (73–91%) of lactones with food intake-enhancing properties in rats .

Mechanism:

-

Coordination: Ru catalyst activates the olefin.

-

Acylation: TMS ester acts as an electrophile, transferring the dichloropropanoyl group.

-

Cyclization: Intramolecular nucleophilic attack forms the lactone ring .

Applications in Organic Synthesis

γ-Lactone Production

-

Biological Relevance: Synthetic γ-lactones exhibit bioactivity, such as stimulating food intake in animal models .

-

Example: α-Hydroxy-γ-hexyl-γ-butyrolactone synthesized via Ru-catalyzed reaction .

Acyl Transfer Reagent

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume